molecular formula C9H12ClN3O B8711000 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B8711000
M. Wt: 213.66 g/mol
InChI Key: JAHSQLONUYIJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with tetrahydro-2H-pyran-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis may result in the formation of pyrimidine-4-amine and tetrahydro-2H-pyran .

Scientific Research Applications

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric site. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13)

InChI Key

JAHSQLONUYIJHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine (3.06 g, 20.5 mmol) was dissolved in dimethylformamide (“DMF”) (20 mL) and Cs2CO3 (10.0 g, 30.8 mmol) was added. Tetrahydro-2H-pyran-4-amine (1.87 g, 18.5 mmol) combined with DMF (5 mL) was added dropwise. A slight exotherm was observed. After agitating at ambient temperature for 2 hours, product peak was seen in LC/MS. Agitation continued overnight. The mixture was then diluted with ethyl acetate (250 mL) and washed 4 times with water, brine, dried and evaporated to give 6-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (2.86 g, 13.4 mmol, 65.2% yield) as a solid.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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